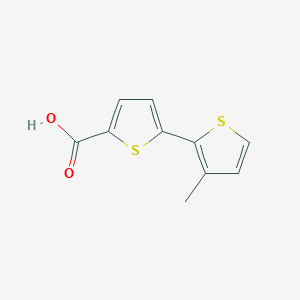
5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid
Overview
Description
5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 1342606-57-8 . It has a molecular weight of 224.3 . The IUPAC name for this compound is 3’-methyl-[2,2’-bithiophene]-5-carboxylic acid .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid consists of a bithiophene (two thiophene rings connected) with a carboxylic acid group at the 5-position and a methyl group at the 3’-position .Chemical Reactions Analysis
Thiophene derivatives, including 5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid, can undergo a variety of chemical reactions. For instance, thiophene-2-carboxylic acid can undergo double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Physical And Chemical Properties Analysis
5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid is a powder that is stored at room temperature .Scientific Research Applications
Synthetic and Medicinal Applications
Thiophene derivatives have demonstrated a wide range of applications in medicinal chemistry due to their bioactive properties. They are present in numerous natural and synthetic compounds with valuable bioactivities, such as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Some thiophene derivatives are key components of marketed drugs, showcasing their significance in drug development (D. Xuan, 2020). The utility of thiophene derivatives extends beyond medicinal chemistry into fields like organic materials science, thanks to their electronic properties. Their application in organic synthesis as intermediates further underscores their versatility and value in chemical research.
Biological Activity and Drug Design
The bioactive potential of thiophene derivatives, including furanyl- or thienyl-substituted nucleobases and nucleosides, has been extensively studied. These compounds play a significant role in the medicinal chemistry of purine and pyrimidine nucleobases and nucleosides, demonstrating the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activities. Such modifications have led to optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian actions, indicating the broad scope of thiophene derivatives in drug design and biological research (T. Ostrowski, 2022).
Environmental and Material Science
Thiophene derivatives also find applications in environmental science and materials engineering. Studies on the biodegradation of condensed thiophenes, which are significant components of petroleum and fossil fuels, have provided insights into the environmental fate and toxicity of these compounds. This research is crucial for understanding how thiophene derivatives and related organosulfur compounds behave in petroleum-contaminated environments and for developing strategies to mitigate their impact (K. Kropp & P. Fedorak, 1998).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-(3-methylthiophen-2-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S2/c1-6-4-5-13-9(6)7-2-3-8(14-7)10(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLMHLGYHRKAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B1454564.png)
![2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1454565.png)
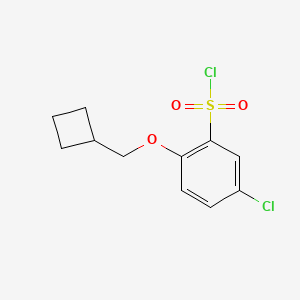
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1454569.png)
![2',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454573.png)
amine](/img/structure/B1454574.png)
![3-[(1S)-1-hydroxyethyl]benzonitrile](/img/structure/B1454575.png)
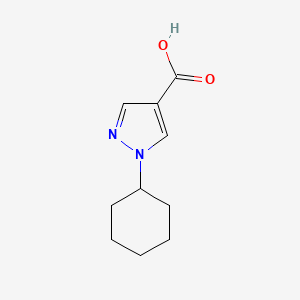
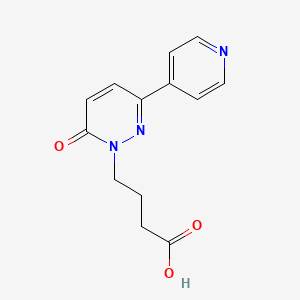
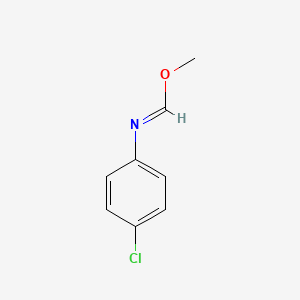
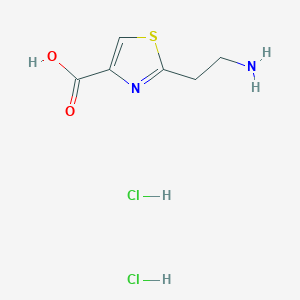
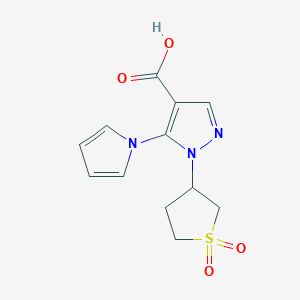
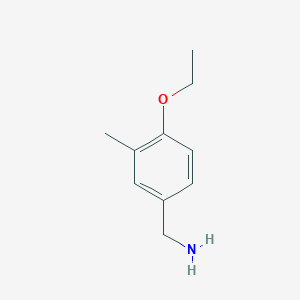
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1454586.png)